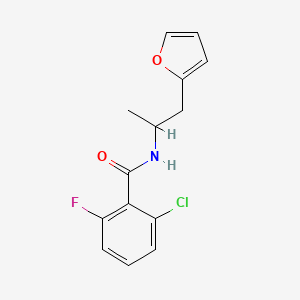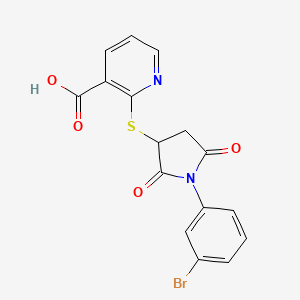
2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid" is a complex molecule that appears to be related to various heterocyclic compounds with potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and synthetic methods that could be relevant to the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks. For instance, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid involves a cyanation/reduction sequence and selective monodechlorination of dichloronicotinic acid . These methods could potentially be adapted for the synthesis of the compound of interest, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was confirmed by X-ray diffraction analysis . This suggests that similar analytical methods could be employed to determine the molecular structure of "this compound."
Chemical Reactions Analysis
The papers describe several chemical reactions involving nicotinic acid derivatives and heterocyclic compounds. For example, nicotinic acid esters were prepared from pyridine-2(1H)-thione derivatives and subjected to cyclization and condensation reactions to yield various heterocyclic structures . These reactions could provide insight into the reactivity and potential transformations of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds have been studied. For instance, the antioxidant activity of certain pyrrolidine-3-carboxylic acid derivatives was evaluated, indicating that these compounds can exhibit significant biological activities . This information could be relevant when considering the potential applications of the compound of interest.
科学的研究の応用
Extraction and Separation Techniques
Nicotinic acid's extraction and separation technologies have been developed to enhance its production, given its wide use across several industries. For instance, the extraction of nicotinic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents has been studied to investigate the effects of diluent, extractant composition, and initial acid concentration on extraction efficiency. This approach is particularly relevant for intensifying the recovery of nicotinic acid from dilute fermentation broths, highlighting the compound's importance in industrial applications (Kumar et al., 2009).
Synthesis and Derivatives
The development of novel routes for synthesizing nicotinic acid derivatives underscores the compound's significance in the synthesis of intermediates for pharmaceutical applications. For example, efficient synthesis methods have been established for 2-(trifluoromethyl)nicotinic acid derivatives, which serve as key intermediates in the manufacture of certain inhibitors (Kiss et al., 2008).
Industrial Production Methods
Research on ecological methods for producing nicotinic acid from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, has been conducted to meet the needs of green chemistry. These methods aim to reduce environmental burdens associated with traditional production processes (Lisicki et al., 2022).
Pharmacological Properties
Studies on the pharmacological properties of nicotinic acid derivatives, such as their vasorelaxation and antioxidation properties, are crucial. The thionicotinic acid derivatives have been shown to exhibit both vasorelaxant and antioxidant properties, indicating potential for development as therapeutics (Prachayasittikul et al., 2010).
Insecticidal Activities
The synthesis and evaluation of nicotinic acid derivatives for insecticidal activities have been explored, with some derivatives showing promising activity against various pests. This research contributes to the development of new insecticidal agents based on nicotinic acid derivatives (Deshmukh et al., 2012).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects
Mode of Action
It’s worth noting that compounds with similar structures, such as boronic esters, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is commonly associated with similar compounds, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction could potentially affect various biochemical pathways depending on the specific targets of the compound.
Result of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their potent antileishmanial and antimalarial activities .
特性
IUPAC Name |
2-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4S/c17-9-3-1-4-10(7-9)19-13(20)8-12(15(19)21)24-14-11(16(22)23)5-2-6-18-14/h1-7,12H,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGDTCQGDQKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

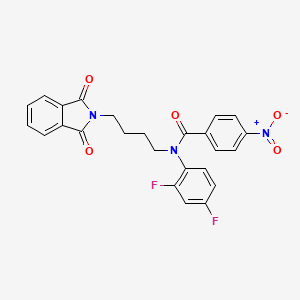
![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)
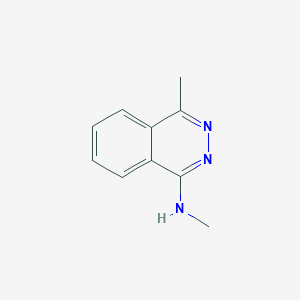
![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)
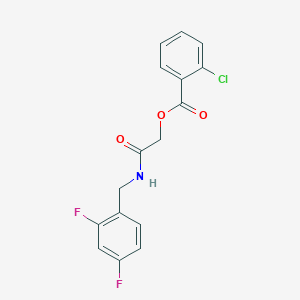
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)

